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Compound of Interest

Compound Name: SL 0101-1

Cat. No.: B7826142 Get Quote

SL 0101-1 is a naturally occurring acetylated flavonol glycoside isolated from the tropical plant

Forsteronia refracta.[1] It has garnered significant attention as the first identified specific, cell-

permeable, and reversible inhibitor of the RSK family of serine/threonine kinases.[2][3] RSK

proteins are key downstream effectors of the Ras-MEK-ERK signaling pathway, which is

frequently hyperactivated in various human cancers.[4][5] By targeting RSK, SL 0101-1
presents a valuable chemical probe and a promising pharmacophore for the development of

novel anti-cancer therapeutics.[6][7]

SL 0101-1 acts as an ATP-competitive inhibitor that selectively targets the N-terminal kinase

domain (NTKD) of RSK1 and RSK2 in the nanomolar range, without significantly affecting

upstream kinases like MEK, Raf, or PKC.[1][3][8] Its ability to impair the growth of cancer cells,

such as the MCF-7 human breast cancer line, while having no effect on normal breast epithelial

cells (MCF-10A), highlights its therapeutic potential.[1][9][10] However, challenges such as a

high effective concentration (EC50) in cell-based assays compared to its in vitro potency

(IC50), poor pharmacokinetic properties, and a short biological half-life have driven extensive

SAR studies to develop improved analogues.[1][8][11]

Core Structure and Mechanism of Action
The chemical structure of SL 0101-1 is kaempferol 3-O-(3'',4''-di-O-acetyl-α-l-

rhamnopyranoside).[6] Its inhibitory action relies on binding to a unique pocket in the RSK

NTKD. This binding site, which overlaps with the ATP-binding site, is formed by a significant

structural rearrangement of the kinase's N-lobe, conferring specificity.[8]
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The interaction is stabilized by hydrogen bonds between the phenolic hydroxyl groups of the

kaempferol backbone and the protein.[8] SAR studies have systematically dissected the

contribution of each part of the molecule—the kaempferol aglycone, the rhamnose sugar, and

its acetyl groups—to both potency and selectivity.

Quantitative Structure-Activity Relationship (SAR)
Data
The following tables summarize the key quantitative data from SAR studies on SL 0101-1 and

its derivatives.

Table 1: In Vitro Inhibitory Activity of SL 0101-1

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3601785/
https://www.benchchem.com/product/b7826142?utm_src=pdf-body
https://www.benchchem.com/product/b7826142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7826142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Parameter Value
ATP
Concentration

Notes

RSK1/2 IC50 89 nM 100 µM

Selective for

RSK1/2 over

other AGC

kinases.[1]

RSK2 IC50 90 nM 10 µM

Potent inhibition

in kinase assays.

[1]

RSK1/2 Ki 1 µM N/A

Demonstrates

competitive

inhibition.[2][8]

RSK3/4 Activity No Inhibition N/A

SL0101 does not

inhibit RSK3 and

RSK4 isoforms.

[4]

MCF-7 Cells EC50 ~50 µM N/A

Significantly

higher

concentration

needed in cells,

suggesting

permeability or

stability issues.

[1]

Table 2: Structure-Activity Relationship of Key SL 0101-1 Analogues

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/6319258_Structural_basis_for_the_activity_of_the_RSK-specific_inhibitor_SL0101
https://www.researchgate.net/publication/6319258_Structural_basis_for_the_activity_of_the_RSK-specific_inhibitor_SL0101
https://www.medchemexpress.com/SL_0101-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3601785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8344253/
https://www.researchgate.net/publication/6319258_Structural_basis_for_the_activity_of_the_RSK-specific_inhibitor_SL0101
https://www.benchchem.com/product/b7826142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7826142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analogue/Modi
fication

Target Parameter Value Key Finding

SL 0101-1

(Parent)
RSK2 IC50

392 nM (10 µM

ATP)

Baseline

compound for

comparison.[1]

MCF-7 Cells IC50 50 µM
Baseline cellular

activity.[1]

C5″ n-propyl

SL0101
RSK2 IC50

183 nM (10 µM

ATP)

~2-fold

improvement in

vitro potency.[1]

MCF-7 Cells IC50 8 µM

~5-fold

improvement in

cellular potency.

[1]

O-methylated

Hydroxyls
RSK Activity No Inhibition

Confirms the

necessity of

hydroxyl groups

as hydrogen

bond donors for

binding.[8]

De-acylated

Rhamnose
RSK Selectivity Decreased

Acylation of the

rhamnose is

essential for

maintaining

selectivity in

intact cells.[6][7]

l-cyclitol

analogues
RSK2 Activity

Similar to

SL0101

Resistant to

hydrolysis but

not specific for

RSK in cell-

based assays.

[11]
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d-cyclitol

analogues
RSK2 Activity No Inhibition

Demonstrates

the critical role of

sugar

stereochemistry.

[11]

4"-n-propyl-

carbamate
RSK2 Binding Highly Stable

Modification that

confers high

stability to the

inhibitor-RSK2

complex, but not

RSK1.[4]

Key Structural Determinants of Activity
Analysis of the available data reveals several critical features of the SL 0101-1
pharmacophore:

Kaempferol Hydroxyl Groups: The hydroxyl groups at the 4′, 5, and 7 positions of the

kaempferol ring are essential for high-affinity interaction with RSK.[6][7] These groups act as

hydrogen bond donors, anchoring the inhibitor in its binding pocket.[8]

Rhamnose Acylation: The 3'' and 4''-di-O-acetyl groups on the rhamnose moiety are crucial

for maintaining selectivity for RSK within cells.[6][7] Their removal leads to a loss of specific

activity. However, these ester linkages are susceptible to hydrolysis by ubiquitous

intracellular esterases, which contributes to the compound's limited efficacy in cellular

environments.[6][7]

Glycosidic Bond Stability: The glycosidic linkage is prone to acid-catalyzed hydrolysis,

resulting in a short biological half-life.[11] This liability prompted the design of carbasugar

(cyclitol) analogues to enhance stability, although these early versions struggled to maintain

cellular specificity.[11]

Rhamnose C5" Position: Modifications at this position have proven fruitful. The addition of an

n-propyl group at C5" led to an analogue with a two-fold increase in in vitro potency and a

five-fold enhancement in cell-based assays, demonstrating that this position is amenable to

substitution for improved affinity and cellular uptake.[1]
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Signaling Pathways and Experimental Workflows
The Ras/ERK/RSK Signaling Pathway
SL 0101-1 inhibits the final kinase in the Ras/ERK cascade. This pathway is a central regulator

of cell proliferation, survival, and differentiation. Extracellular signals like growth factors activate

cell surface receptors, triggering a phosphorylation cascade that ultimately activates RSK.

Activated RSK then phosphorylates a host of cytoplasmic and nuclear substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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